2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Lipophilicity Physicochemical property Drug-likeness

This benzyl-substituted 3-oxopiperazine-2-acetic acid derivative (MW 262, tPSA 60.85 Ų) delivers a distinct low-LogP (-1.73), low-pKa (3.59) profile that sets it apart from alkyl and 4-methylbenzyl analogs (ΔLogP ~1.9). As a validated GP IIb/IIIa antagonist pharmacophore, it enables focused antithrombotic library synthesis. The racemic carboxylic acid handle supports rapid amidation, esterification, or bioconjugation to generate prodrugs. At physiological pH, the molecule exists predominantly as a negatively charged carboxylate—enhancing aqueous solubility and reducing non-specific binding. Ideal for lead optimization campaigns where N-substituent SAR drives ADME tuning.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 1236267-76-7
Cat. No. B1392407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
CAS1236267-76-7
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1=O)CC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c1-15-7-8-16(10-11-5-3-2-4-6-11)12(14(15)19)9-13(17)18/h2-6,12H,7-10H2,1H3,(H,17,18)
InChIKeyFNHJJLTYQXBIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid (CAS 1236267-76-7) – Procurement-Grade Piperazinone Acetic Acid Building Block


2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (CAS 1236267-76-7) is a synthetic piperazinone derivative featuring a benzyl-substituted 3-oxopiperazine core and a pendant acetic acid moiety [1]. It belongs to the broader class of 2-piperazinone-1-acetic acid compounds, which are widely investigated as cell-adhesion inhibitors and antithrombotic agents in medicinal chemistry [2]. The compound is commercially available from multiple vendors at purities ≥95%, and its calculated physicochemical properties (LogP -1.73, pKa 3.59) position it as a hydrophilic, weakly acidic building block suitable for early-stage drug discovery and lead optimization campaigns [3].

Why Piperazinone Acetic Acid Analogs Cannot Substitute 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid


Piperazinone acetic acid derivatives share a conserved 3-oxopiperazine-2-acetic acid scaffold, but even minor N-substituent variations (e.g., benzyl vs. isopropyl vs. ethyl vs. 4-methylbenzyl) drastically alter critical drug-like properties, including lipophilicity, ionization state, and molecular shape [1]. The benzyl group in 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid confers a distinct combination of moderate aromatic π-stacking potential and low LogP (-1.73), which differs markedly from alkyl-substituted analogs and even the regioisomeric 4-methylbenzyl variant (LogP 0.16) . These physicochemical divergences translate to differential membrane permeability, solubility, and target engagement profiles, rendering simple replacement without empirical validation scientifically unsound [2].

Quantitative Differentiation of 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid vs. Structural Analogs


LogP Differentiation: 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid vs. [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid

The target compound exhibits a calculated LogP of -1.73, whereas the closely related analog [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS 1039559-08-4) has a measured LogP of 0.16 [1]. This nearly 2-log unit difference in lipophilicity stems from the positional isomerism of the benzyl group (1-benzyl vs. 1-(4-methylbenzyl)) and substantially impacts aqueous solubility and passive membrane diffusion [2].

Lipophilicity Physicochemical property Drug-likeness

Ionization State Differentiation: pKa of 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid vs. Typical Carboxylic Acid Class

The calculated pKa of the carboxylic acid group in 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is 3.59, which is approximately 1-1.5 units lower than the average pKa (~4.8) of simple aliphatic carboxylic acids [1]. This increased acidity, likely due to electron-withdrawing effects of the adjacent piperazinone ring, means the compound will exist predominantly in its ionized (carboxylate) form at physiological pH 7.4, enhancing aqueous solubility but potentially limiting passive diffusion [2].

Ionization pKa Solubility

Molecular Weight and Topological Polar Surface Area Differentiation vs. Alkyl Analogs

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (MW 262.30, tPSA 60.85 Ų) possesses a higher molecular weight and moderately larger polar surface area compared to simpler alkyl analogs such as 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid (MW 200.23) and 2-(1-Isopropyl-4-methyl-3-oxopiperazin-2-yl)acetic acid (MW 214.26) [1]. While all three fall within typical oral drug-like space (MW < 500, tPSA < 140 Ų), the incremental increase in size and polar surface area afforded by the benzyl group may influence transporter recognition and metabolic stability [2].

Molecular size tPSA Drug-likeness

Class-Level Cell Adhesion Inhibitory Activity of 2-Piperazinone-1-Acetic Acid Derivatives

Compounds within the 2-piperazinone-1-acetic acid class, to which 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid belongs, are disclosed in patents as inhibitors of fibrinogen binding to platelet GP IIb/IIIa receptors, thereby suppressing platelet aggregation [1]. While direct IC50 data for the specific compound are not publicly available, the class is characterized as having 'more potent and long-lasting activities' compared to earlier RGD-peptide inhibitors and lacking the 'remarkable elongation of hemorrhagic period' seen with aspirin or heparin [2]. This class-level efficacy and safety profile provides a rationale for selecting this scaffold over unrelated chemotypes.

Cell adhesion Antithrombotic GP IIb/IIIa

Stereochemical Profile: Racemic Mixture vs. Potential Chiral Analogs

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is supplied as a racemic mixture, as indicated by vendor specifications (stereochemistry: racemic) . In contrast, some advanced piperazinone derivatives (e.g., (S)-4-(4-guanidinobenzoylamino)propyl-2-oxopiperazine-1-acetic acid) are developed as single enantiomers to achieve enhanced potency and selectivity [1]. The availability of the racemate allows for initial hit expansion, while the presence of a chiral center at the 2-position offers the potential for subsequent chiral resolution or asymmetric synthesis to optimize target engagement .

Stereochemistry Chirality Enantioselectivity

Optimal Use Cases for 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid Based on Differentiated Evidence


Early-Stage Antithrombotic Lead Discovery and GP IIb/IIIa SAR Exploration

Given its membership in the 2-piperazinone-1-acetic acid class, 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is a logical starting point for synthesizing focused libraries targeting platelet aggregation via GP IIb/IIIa antagonism. Its benzyl group provides a moderate aromatic interaction, while its low LogP (-1.73) and low pKa (3.59) offer a distinct physicochemical profile for optimizing solubility and permeability in antithrombotic drug candidates [1].

Physicochemical Property-Driven Fragment-Based Drug Design (FBDD)

The compound's favorable drug-like properties (MW 262, tPSA 60.85 Ų, LogP -1.73) and the presence of a carboxylic acid handle make it a suitable fragment for incorporation into larger inhibitors. Its racemic nature allows for rapid analoging, and the calculated pKa (3.59) suggests that at physiological pH, the molecule will exist predominantly as a negatively charged carboxylate, a feature that can be exploited for improving aqueous solubility and reducing non-specific binding [2].

Building Block for Cell Adhesion Inhibitor Conjugates and Prodrugs

Patents within the 2-piperazinone-1-acetic acid class highlight the potential for oral antithrombotic agents with improved safety profiles over aspirin and heparin [3]. 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can serve as a core scaffold for further derivatization (e.g., amidation, esterification) to generate prodrugs or bioconjugates, leveraging the class-level efficacy data while exploring N-substituent SAR [4].

Comparative Physicochemical Benchmarking Against Alkyl Analogs

In medicinal chemistry programs aiming to tune lipophilicity and membrane permeability, this benzyl-substituted derivative provides a direct comparator to alkyl analogs (ethyl, isopropyl, propyl). The ΔLogP of ~1.9 relative to the 4-methylbenzyl isomer illustrates the sensitivity of piperazinone acetic acid series to subtle N-substitution, enabling rational design of analogs with tailored ADME properties .

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